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Compound of Interest

Compound Name: D-erythro-Ritalinic acid-d10

Cat. No.: B098154

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Ritalinic acid-d10 is a deuterated stable isotope-labeled internal standard for D-
erythro-ritalinic acid. Ritalinic acid is the primary, yet pharmacologically inactive, metabolite of
methylphenidate (commonly known as Ritalin). Methylphenidate is a widely prescribed central
nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)
and narcolepsy. Due to the stereochemistry of the methylphenidate molecule, which contains
two chiral centers, it can exist as four distinct stereocisomers: d-threo, I-threo, d-erythro, and I-
erythro. The therapeutic effects of methylphenidate are primarily attributed to the d-threo
enantiomer. The erythro isomers are generally associated with undesirable side effects.

Given the importance of accurately quantifying methylphenidate and its metabolites in
biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic
toxicology, stable isotope-labeled internal standards are indispensable. D-erythro-Ritalinic
acid-d10, with its ten deuterium atoms, provides a distinct mass shift from its unlabeled
counterpart, making it an ideal internal standard for mass spectrometry-based analytical
methods. Its near-identical chemical and physical properties to the endogenous analyte ensure
similar behavior during sample preparation and analysis, leading to accurate and precise
guantification.

Physicochemical Properties
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The fundamental properties of D-erythro-Ritalinic acid-d10 are summarized in the table
below. These values are compiled from commercially available standards and chemical

databases.
Property Value
Chemical Name (aS,2R)-a-Phenyl-2-piperidineacetic Acid-d10
Molecular Formula C13H7D10NO2
Molecular Weight 229.34 g/mol
CAS Number 1330166-48-7
Appearance White to light yellow solid
Storage 2-8°C Refrigerator
Shipping Conditions Ambient

Metabolic Pathway of Methylphenidate

The metabolic fate of methylphenidate is a critical aspect of its pharmacology and toxicology.
The primary metabolic pathway involves the de-esterification of methylphenidate to ritalinic
acid, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly
found in the liver. This process is stereoselective, with the I-threo isomer being more rapidly
hydrolyzed than the d-threo isomer. The erythro isomers also undergo this metabolic
transformation. The following diagram illustrates the metabolic conversion of methylphenidate
to ritalinic acid.

Metabolism of Methylphenidate to Ritalinic Acid

] Carboxylesterase 1 (CES1) Ritalinic Acid
Methylphenidate (De-esterification in Liver) »| (d,-threo and d,l-erythro isomers)
(d,I-threo and d,l-erythro isomers) ’ (Inactive ’Metébolite)
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Caption: Metabolic conversion of methylphenidate to its inactive metabolite, ritalinic acid.

Experimental Protocols

The primary application of D-erythro-Ritalinic acid-d10 is as an internal standard in
guantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry
(LC-MS/MS). Below are representative experimental protocols for the extraction and analysis of
ritalinic acid from biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) from
Plasma

This protocol outlines a general procedure for the extraction of ritalinic acid from plasma
samples using solid-phase extraction.

Materials:

Plasma samples

» D-erythro-Ritalinic acid-d10 internal standard solution

e Phosphoric acid (0.1 M)

e Methanol

» Dichloromethane

 |sopropanol

e Ammonium hydroxide

o Mixed-mode solid-phase extraction cartridges (e.g., Oasis MCX)
Procedure:

o Sample Pre-treatment: To 1 mL of plasma, add a known amount of D-erythro-Ritalinic acid-
d10 internal standard. Acidify the sample by adding 500 pL of 0.1 M phosphoric acid. Vortex
for 10 seconds.
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» Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of
methanol followed by 2 mL of 0.1 M phosphoric acid.

o Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at
a slow, steady flow rate (approximately 1-2 mL/min).

e Washing: Wash the cartridge with 2 mL of 0.1 M phosphoric acid to remove interfering
substances. Follow with a wash of 2 mL of methanol to remove non-polar interferences. Dry
the cartridge under vacuum for 5 minutes.

o Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared mixture of
dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/viv).

o Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of
nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 pL) of the initial
mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of ritalinic acid.
Chromatographic Conditions:

e Column: A chiral column is required for the separation of sterecisomers. An example is a
vancomycin-based chiral column (e.g., Astec CHIROBIOTIC V2).

¢ Mobile Phase: A common mobile phase for chiral separation consists of a mixture of an
organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium
acetate or ammonium formate) with a controlled pH. For example, a mobile phase of
methanol and 20 mM ammonium acetate (pH 4.1) in a 93:7 ratio can be effective.

o Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

o Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure
reproducible retention times.
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« Injection Volume: 2-10 pL.
Mass Spectrometry Conditions:
« lonization Mode: Electrospray lonization (ESI) in positive mode is commonly used.

» Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and
sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the
internal standard.

Data Presentation
Mass Spectrometric Parameters

The following table summarizes the typical mass-to-charge ratio (m/z) transitions for the
quantification of ritalinic acid using D-erythro-Ritalinic acid-d10 as an internal standard.

Compound Precursor lon (m/z) Product lon (m/z)
Ritalinic Acid 220.1 84.1
D-erythro-Ritalinic acid-d10 230.2 924.1

Analytical Method Validation Parameters

The use of D-erythro-Ritalinic acid-d10 as an internal standard allows for the development of
robust and reliable analytical methods. The table below presents typical validation parameters
for an LC-MS/MS method for the quantification of ritalinic acid in a biological matrix.
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Parameter

Typical Value

Linearity Range

0.5 - 500 ng/mL

Correlation Coefficient (r2) >0.99
Limit of Detection (LOD) 0.1-0.5 ng/mL
Limit of Quantification (LOQ) 0.5-1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) <15%
Accuracy (%Bias) +15%
Extraction Recovery > 70%

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of ritalinic acid

in a biological sample using D-erythro-Ritalinic acid-d10.
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Workflow for Ritalinic Acid Quantification
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Caption: A typical workflow for the analysis of ritalinic acid using a deuterated internal standard.
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Conclusion

D-erythro-Ritalinic acid-d10 is a critical tool for researchers, scientists, and drug development
professionals involved in the study of methylphenidate. Its use as an internal standard in mass
spectrometry-based methods ensures the accuracy and reliability of quantitative data, which is
essential for pharmacokinetic modeling, clinical monitoring, and forensic investigations. The
detailed protocols and data presented in this guide provide a comprehensive resource for the
effective application of D-erythro-Ritalinic acid-d10 in a laboratory setting.

 To cite this document: BenchChem. [D-erythro-Ritalinic Acid-d10: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098154#what-is-d-erythro-ritalinic-acid-d10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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